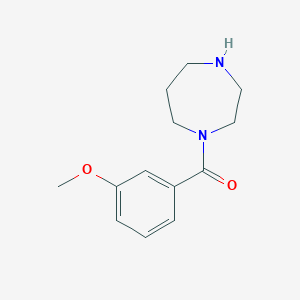

1-(3-Methoxybenzoyl)-1,4-diazepane

Description

Historical Perspectives and Evolution of Diazepine (B8756704) Chemistry

The history of diazepine chemistry is intrinsically linked to the discovery of benzodiazepines in the mid-20th century. In 1955, Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously synthesized chlordiazepoxide, the first benzodiazepine (B76468). google.com This was followed by the introduction of diazepam in 1963, which became one of the most widely prescribed medications globally. mdpi.comnih.gov These early discoveries spurred extensive research into diazepine derivatives, leading to a deeper understanding of their structure-activity relationships and pharmacological effects. nih.gov The initial focus on benzodiazepines, which feature a fused benzene (B151609) ring, gradually expanded to include a broader range of diazepine-containing structures, including the saturated 1,4-diazepane ring system.

Significance of the 1,4-Diazepane Moiety in Contemporary Medicinal Chemistry

The 1,4-diazepane moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov This has led to the development of 1,4-diazepane derivatives with a wide spectrum of biological activities, including but not limited to, anxiolytic, anticonvulsant, and analgesic properties. nih.gov The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling the fine-tuning of receptor binding and pharmacological effects. The nitrogen atoms in the ring can also serve as key points for chemical modification, further expanding the chemical space and potential applications of these compounds. nih.gov

Overview of Research Paradigms Applied to Novel Chemical Entities Based on the 1,4-Diazepane Scaffold

The investigation of novel 1,4-diazepane-based compounds typically follows a well-established research paradigm. This begins with the design and synthesis of new derivatives, often employing combinatorial chemistry approaches to generate libraries of related compounds. A common synthetic route involves the acylation of the 1,4-diazepane ring with various substituted benzoyl chlorides.

Following synthesis, a thorough characterization of the new compounds is conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm their chemical structure and purity. The synthesized compounds are then subjected to a battery of in vitro and in vivo screening assays to evaluate their biological activity and to identify potential therapeutic applications. This systematic approach allows for the efficient exploration of the chemical and biological properties of new 1,4-diazepane derivatives.

While specific research on 1-(3-Methoxybenzoyl)-1,4-diazepane is not extensively documented in publicly available literature, its chemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks |

|---|---|

| ¹H NMR | Peaks corresponding to aromatic, methoxy (B1213986), and diazepane ring protons. |

| ¹³C NMR | Peaks corresponding to aromatic, methoxy, carbonyl, and diazepane ring carbons. |

| IR | Characteristic peaks for C=O (amide), C-N, C-O, and aromatic C-H bonds. |

Predictions are based on the general spectral characteristics of similar N-aroyl-1,4-diazepane compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-5-2-4-11(10-12)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHXDCGMPNUTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926218-37-3 | |

| Record name | 1-(3-methoxybenzoyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 3 Methoxybenzoyl 1,4 Diazepane and Its Derivatives

General Synthetic Routes to the 1,4-Diazepane Ring System

The construction of the seven-membered 1,4-diazepane ring is a key challenge for chemists. Various methodologies have been developed to access this important heterocyclic system, ranging from classical cyclization reactions to modern catalytic approaches.

Asymmetric Synthesis Approaches for Chiral 1,4-Diazepanes

The synthesis of enantiomerically pure 1,4-diazepanes is of significant interest due to the often stereospecific nature of biological interactions. One prominent strategy involves the use of chiral starting materials derived from the chiral pool. For instance, enantiomerically pure amino acids can be utilized as precursors to construct chiral 1,4-diazepanes. A key step in such syntheses is often an intramolecular cyclization. nih.gov Solid-phase synthesis has also been successfully applied to create chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes, demonstrating the versatility of this approach for generating libraries of chiral compounds. uni.lu

Another powerful method for accessing chiral 1,4-diazepanes is through asymmetric reductive amination. This reaction is a cornerstone in the preparation of chiral amines and has been effectively applied to the synthesis of chiral 1,4-diazepane derivatives. rsc.org Furthermore, organocatalytic methods have emerged as a valuable tool. For example, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst, achieving high enantioselectivity. nih.gov

Multicomponent Reaction (MCR) Strategies in Diazepane Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) has been a particularly fruitful strategy for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to 1,4-diazepanes. unimi.it These reactions often involve a sequence of condensation and cyclization steps to build the diazepine (B8756704) ring system. By varying the starting materials, MCRs allow for the rapid generation of diverse libraries of compounds. unimi.it Another example is the catalytic multicomponent [5+2] cycloaddition reaction, which has been used to form biologically active 1,4-diazepine compounds. researchgate.netnih.gov

A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has also been described, highlighting the power of MCRs in constructing highly substituted diazepane cores from simple and readily available starting materials. sigmaaldrich.com

Photoredox-Catalyzed Cascade Cyclization Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. A notable application in the synthesis of diazepine-containing structures is the photoredox-catalyzed cascade cyclization reaction for the preparation of indole-fused 1,4-diazepinones. This method involves a radical addition to a double bond followed by an intramolecular cyclization. unimi.itresearchgate.net While this example focuses on a fused system, the underlying principles of radical-mediated cyclization can be applied to the synthesis of the core 1,4-diazepane ring.

The robustness of photoredox catalysis is demonstrated by its applicability to various substrates and its scalability. unimi.it The reaction proceeds through a proposed mechanism involving the generation of a radical species that initiates the cascade cyclization. unimi.it

Targeted Synthesis of 1-(3-Methoxybenzoyl)-1,4-Diazepane and Related Benzoyl Derivatives

The synthesis of the specific compound, this compound, can be achieved through the acylation of the 1,4-diazepane ring. This reaction involves the formation of an amide bond between one of the nitrogen atoms of the diazepane and the carbonyl group of a benzoyl derivative.

A general and straightforward method for this transformation is the reaction of 1,4-diazepane with an appropriate acylating agent, such as 3-methoxybenzoyl chloride, in the presence of a base. The base is required to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the product.

| Reactant 1 | Reactant 2 | Product |

| 1,4-Diazepane | 3-Methoxybenzoyl chloride | This compound |

This approach allows for the synthesis of a wide range of N-benzoyl diazepane derivatives by simply varying the substituted benzoyl chloride used in the reaction.

Advanced Derivatization Strategies on the 1,4-Diazepane Scaffold

The 1,4-diazepane core offers two nitrogen atoms that can be further functionalized, allowing for the creation of a diverse array of derivatives with potentially unique properties.

N-Alkylation and Acylation of the Diazepane Core

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to scavenge the acid produced. For instance, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been reported through a one-pot reductive amination process.

N-acylation, as discussed in the targeted synthesis of this compound, is a common strategy to introduce a wide range of functional groups. The reaction of the diazepane with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. nih.gov These reactions are fundamental in diversifying the chemical space around the 1,4-diazepane scaffold.

Below is a table summarizing various derivatization reactions on the 1,4-diazepane core:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1,4-diazepane |

| N-Acylation | Acyl chloride, Base | N-Acyl-1,4-diazepane |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-1,4-diazepane |

Systematic Modification of the Benzoyl Moiety for Structure-Activity Relationship Studies

The exploration of the chemical space around the 3-methoxybenzoyl group of this compound is fundamental for elucidating the structure-activity relationships that govern the biological effects of this class of compounds. Synthetic efforts in this area are directed towards the preparation of a diverse set of analogs with systematic variations in the substitution pattern of the benzoyl ring.

A primary approach to achieving this involves the acylation of 1,4-diazepane with a variety of substituted benzoyl chlorides. This method allows for the introduction of a wide range of substituents at different positions of the aromatic ring. For instance, the synthesis of derivatives with altered electronic and steric properties can be accomplished by using benzoyl chlorides bearing electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) at the ortho, meta, and para positions.

One common synthetic route begins with the protection of one of the nitrogen atoms of 1,4-diazepane, typically with a tert-butoxycarbonyl (Boc) group, to ensure selective acylation at the other nitrogen. The resulting N-Boc-1,4-diazepane is then reacted with the desired substituted benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the corresponding N-Boc-1-(substituted-benzoyl)-1,4-diazepane. Subsequent deprotection of the Boc group under acidic conditions affords the final target compounds.

The following table illustrates a series of synthesized derivatives with modifications on the benzoyl moiety, which are instrumental for SAR studies.

| Compound ID | Benzoyl Moiety Substituent | Rationale for Modification |

| 1 | 3-Methoxy (Parent) | Reference compound |

| 2 | 4-Methoxy | Investigate positional isomeric effects of the methoxy (B1213986) group |

| 3 | 2-Methoxy | Evaluate steric hindrance near the amide bond |

| 4 | 3-Hydroxy | Explore the impact of a hydrogen bond donor |

| 5 | 3-Methyl | Assess the effect of a lipophilic, electron-donating group |

| 6 | 3-Chloro | Introduce an electron-withdrawing group to alter electronic properties |

| 7 | 4-Chloro | Compare positional isomeric effects of an electron-withdrawing group |

| 8 | 3,4-Dichloro | Study the cumulative effect of multiple electron-withdrawing groups |

| 9 | 3-Nitro | Introduce a strong electron-withdrawing group |

These systematically varied derivatives provide a valuable toolkit for probing the specific interactions between the molecule and its biological target, thereby guiding the design of more potent and selective compounds.

Introduction of Diverse Functional Groups via Late-Stage Diversification

Late-stage diversification is a powerful strategy in medicinal chemistry that allows for the rapid generation of a library of analogs from a common intermediate. This approach is particularly valuable for exploring the SAR of complex molecules, as it circumvents the need for lengthy de novo syntheses for each new derivative. In the context of this compound, late-stage functionalization of the benzoyl ring opens up avenues for introducing a wide array of chemical functionalities.

A key intermediate for such diversification strategies is a derivative bearing a functional group handle on the benzoyl ring that is amenable to a variety of chemical transformations. For example, a 1-(3-hydroxybenzoyl)-1,4-diazepane derivative can serve as a versatile precursor. The phenolic hydroxyl group can be readily alkylated or acylated to introduce a range of ether and ester functionalities.

Another powerful technique for late-stage diversification is transition-metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted benzoyl derivative, such as 1-(3-bromobenzoyl)-1,4-diazepane, can be used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This enables the incorporation of aryl, alkynyl, and amino groups, respectively, significantly expanding the chemical diversity of the synthesized library.

The table below outlines a selection of functional groups that can be introduced via late-stage diversification of a suitably functionalized 1-(benzoyl)-1,4-diazepane intermediate.

| Precursor Functional Group | Reaction Type | Introduced Functional Group |

| Hydroxy (-OH) | O-Alkylation | Alkoxy, Benzyloxy |

| Hydroxy (-OH) | O-Acylation | Acetoxy, Benzoyloxy |

| Bromo (-Br) | Suzuki Coupling | Phenyl, Substituted Phenyl |

| Bromo (-Br) | Sonogashira Coupling | Phenylethynyl |

| Bromo (-Br) | Buchwald-Hartwig Amination | Anilino, Morpholino |

| Amino (-NH2) | Acylation | Acetamido, Benzamido |

| Amino (-NH2) | Sulfonylation | Methanesulfonamido |

These late-stage modifications are instrumental in fine-tuning the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates. The ability to rapidly access a diverse range of analogs through these synthetic strategies significantly accelerates the drug discovery process.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 3 Methoxybenzoyl 1,4 Diazepane and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. In a typical ¹H NMR spectrum of 1-(3-Methoxybenzoyl)-1,4-diazepane, distinct signals for the aromatic, methoxy (B1213986), and diazepane ring protons would be observed.

The aromatic protons on the 3-methoxybenzoyl group typically appear in the downfield region of the spectrum (δ 6.8-7.4 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene (B151609) ring gives rise to a characteristic splitting pattern. The proton at the C2 position would likely appear as a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show more complex splitting (doublets, triplets, or multiplets) due to coupling with their neighbors.

The methoxy group protons (-OCH₃) would present as a sharp singlet, typically around δ 3.8 ppm. The protons of the 1,4-diazepane ring would be found in the more upfield region of the spectrum. Due to the conformational flexibility of the seven-membered ring and the presence of the amide bond, the signals for the methylene (B1212753) protons (-CH₂-) can be complex, often appearing as multiplets. The protons on the carbons adjacent to the nitrogen atoms will be deshielded to different extents depending on their proximity to the electron-withdrawing benzoyl group.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Ar-H (C5) |

| ~6.95 | d | 1H | Ar-H (C6) |

| ~6.90 | d | 1H | Ar-H (C4) |

| ~6.85 | s | 1H | Ar-H (C2) |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.75 | m | 2H | Diazepane-H |

| ~3.55 | m | 2H | Diazepane-H |

| ~2.90 | m | 2H | Diazepane-H |

| ~2.00 | m | 2H | Diazepane-H |

| ~1.80 | br s | 1H | N-H |

Note: The chemical shifts and multiplicities are illustrative and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, one would expect to see distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the diazepane ring.

The carbonyl carbon (C=O) of the benzoyl group is typically the most deshielded, appearing significantly downfield (δ ~170 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C3) and the carbon attached to the diazepane nitrogen (C1) will have characteristic chemical shifts within this region. The methoxy carbon itself will give a signal around δ 55 ppm. The carbons of the diazepane ring will be found in the upfield region of the spectrum (δ ~40-55 ppm).

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C=O |

| ~159.8 | Ar-C (C3) |

| ~137.0 | Ar-C (C1) |

| ~129.5 | Ar-C (C5) |

| ~118.0 | Ar-C (C6) |

| ~114.5 | Ar-C (C2) |

| ~112.0 | Ar-C (C4) |

| ~55.3 | -OCH₃ |

| ~49.0 | Diazepane-C |

| ~47.5 | Diazepane-C |

| ~45.0 | Diazepane-C |

| ~42.0 | Diazepane-C |

Note: The chemical shifts are illustrative and can vary depending on the solvent and experimental conditions.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the aromatic ring and the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the benzoyl group and the diazepane ring, for instance, by observing a correlation between the carbonyl carbon and the adjacent protons on the diazepane ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic diazepane ring and the methoxy group would be observed in the 2800-3000 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the diazepane ring would typically appear as a medium intensity band in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1040 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (amine) |

| 3000 - 3100 | Weak | C-H Stretch (aromatic) |

| 2800 - 3000 | Medium | C-H Stretch (aliphatic) |

| 1630 - 1650 | Strong | C=O Stretch (amide) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (aromatic) |

| ~1250, ~1040 | Strong | C-O Stretch (ether) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The molecular formula of this compound is C₁₃H₁₈N₂O₂. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, with a monoisotopic mass of 234.13683 Da, HRMS would confirm this mass with a high degree of accuracy (typically to within a few parts per million). uni.lu This precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this compound might include the cleavage of the amide bond, leading to the formation of the 3-methoxybenzoyl cation (m/z 135) and the 1,4-diazepane radical cation. Cleavage within the diazepane ring could also lead to a series of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.14411 |

| [M+Na]⁺ | 257.12605 |

| [M+K]⁺ | 273.09999 |

| [M-H]⁻ | 233.12955 |

Source: PubChemLite. uni.lu

By combining the data from these complementary analytical techniques, the chemical structure of this compound can be unequivocally confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the 3-methoxybenzoyl chromophore. The interaction of ultraviolet and visible light with the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The key electronic transitions observed in aromatic amides like this compound are the π → π* and n → π* transitions. The benzene ring and the carbonyl group (C=O) of the amide moiety contain π electrons, and the non-bonding (n) electrons are located on the oxygen and nitrogen atoms.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic ring of the 3-methoxybenzoyl group gives rise to characteristic absorption bands. Benzene itself exhibits a series of absorption bands, and the substitution with a methoxy group and a carbonyl group modifies the positions and intensities of these bands.

The n → π* transitions are generally of much lower intensity (small ε) and appear at longer wavelengths compared to the π → π* transitions. These involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital of the carbonyl group. These transitions are often sensitive to the polarity of the solvent.

Due to the lack of publicly available experimental UV-Vis data for this compound, the following table presents representative data for a closely related aromatic amide, N-benzoyl-N'-methylpiperazine, which contains a similar benzoyl chromophore attached to a nitrogen atom of a heterocyclic ring. This data provides an estimation of the expected absorption maxima (λmax) and molar absorptivity (ε) for the target compound.

Table 1: Representative UV-Vis Spectroscopic Data for Aromatic Amides

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|---|

| N-Benzoyl-N'-methylpiperazine | Ethanol | 228 | 12,000 | π → π* |

| (Representative) | ~270 | 1,000 | π → π* (Benzene B-band) | |

| ~300 | < 100 | n → π* |

This table is generated based on typical values for similar aromatic amides and serves as an illustrative example.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a flexible molecule like this compound, which contains a seven-membered diazepane ring, X-ray crystallography can reveal the preferred conformation of this ring and the spatial arrangement of the 3-methoxybenzoyl substituent.

While a specific crystal structure for this compound is not publicly available, studies on related N,N-disubstituted-1,4-diazepane derivatives have shown that the seven-membered ring often adopts a low-energy twist-boat conformation. nih.gov This is in contrast to the more common chair conformation of six-membered rings like cyclohexane. The twist-boat conformation helps to alleviate torsional and transannular strain within the seven-membered ring.

The crystal packing of such molecules is influenced by intermolecular forces such as hydrogen bonds (if present), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The 3-methoxybenzoyl group can influence the crystal packing through dipole-dipole interactions and by providing a site for potential weak hydrogen bonds involving the methoxy oxygen.

Below is a table of representative crystallographic data for a closely related N-aroyl-1,4-diazepane derivative, which illustrates the type of information obtained from an X-ray diffraction study.

Table 2: Representative Crystallographic Data for an N-Aroyl-1,4-Diazepane Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1210 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.28 |

| Diazepane Ring Conformation | Twist-Boat |

This table is generated with representative data from a similar N-aroyl-1,4-diazepane structure and is for illustrative purposes.

The determination of the absolute stereochemistry would be possible if the compound crystallizes in a chiral space group and if anomalous dispersion effects are measured, typically using a copper X-ray source. For a non-chiral molecule like this compound, the concept of absolute stereochemistry is not applicable unless it crystallizes in a chiral conformation within a chiral space group. The detailed analysis of the crystal structure would provide invaluable insights into the conformational preferences of this class of compounds, which can be crucial for understanding their biological activity and for the design of new analogs.

Structure Activity Relationship Sar Investigations and Structural Modification Studies of 1,4 Diazepane Derivatives

Fundamental Principles and Methodologies of Structure-Activity Relationship Studies in Diazepane Chemistry

Structure-activity relationship (SAR) studies in diazepane chemistry involve systematically altering the chemical structure of a lead compound and evaluating the resulting impact on its biological activity. This is often achieved through the synthesis of a series of analogs with modifications at various positions of the diazepane scaffold. Key methodologies include:

Combinatorial Chemistry and High-Throughput Screening: These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of promising drug candidates.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity of derivatives to their biological targets and to identify key structural features responsible for activity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity and Receptor Binding Affinity

The biological activity and receptor binding affinity of 1,4-diazepane derivatives are highly sensitive to the nature and position of substituents on both the diazepane ring and any appended aromatic moieties.

While specific data for 1-(3-Methoxybenzoyl)-1,4-diazepane is not available, general principles suggest that the benzoyl moiety plays a crucial role in receptor recognition. The methoxy (B1213986) group at the 3-position can influence activity through several mechanisms:

Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and the carbonyl group, potentially affecting hydrogen bonding interactions with a receptor.

Metabolic Stability: The presence of a methoxy group can affect the metabolic profile of the compound.

In a study on aromatic cyclic seleninates, it was noted that a methoxy substituent in the meta position did not significantly affect the compound's activity within that specific chemical series. nih.gov However, this finding cannot be directly extrapolated to the 1,4-diazepane class without specific experimental validation.

Table 1: Postulated Influence of Benzoyl Substituents on Activity

| Substituent Position | Electronic Effect | Potential Impact on Binding |

| Ortho | Electron-donating, Steric hindrance | May disrupt optimal binding conformation |

| Meta | Electron-donating | Potentially subtle effects on electronic distribution |

| Para | Electron-donating | May enhance or decrease affinity depending on receptor topology |

This table is based on general medicinal chemistry principles and not on specific data for this compound.

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. Substitutions on this ring can have profound effects on the molecule's three-dimensional shape and, consequently, its biological activity. Key considerations include:

Chirality: The introduction of substituents can create stereocenters, leading to enantiomers or diastereomers that may exhibit different biological activities and receptor affinities.

Ring Conformation: Substituents can influence the conformational equilibrium of the diazepane ring, favoring certain chair, boat, or twist-boat conformations that may be more or less favorable for receptor binding.

The rational design of novel 1,4-diazepane derivatives aims to optimize their interaction with specific biological targets. This process often involves computational tools to model the ligand-receptor interactions and to predict the effects of structural modifications. For instance, the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been a focus of research to explore novel molecules with potential biological activity. mdpi.com Without a known biological target for this compound, any rational design efforts would be speculative.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor. Conformational analysis of 1,4-diazepane derivatives is therefore essential for understanding their biological activity. Studies on related 1,4-benzodiazepines have shown that the conformation of the diazepine (B8756704) ring is crucial for receptor recognition. nih.gov The flexible nature of the 1,4-diazepane ring allows it to adopt various low-energy conformations, and the biologically active conformation is the one that best complements the binding site of the target receptor. Techniques such as X-ray crystallography and NMR spectroscopy are vital for determining the solid-state and solution-phase conformations of these molecules.

Computational Chemistry and Molecular Modeling in 1,4 Diazepane Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the elucidation of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. In the context of 1,4-diazepane research, docking studies have been instrumental in identifying potential protein targets and optimizing ligand affinity.

For a compound like 1-(3-Methoxybenzoyl)-1,4-diazepane, molecular docking simulations would be employed to screen its binding affinity against a panel of known drug targets. The methoxy (B1213986) group and the carbonyl oxygen are potential hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The flexible diazepane ring can adopt various conformations to fit into different binding pockets. For instance, studies on similar 1,4-diazepane derivatives have successfully used docking to predict their interactions with targets like sigma receptors and various G-protein coupled receptors (GPCRs). nih.govnih.gov The results of such simulations are typically presented in a table format, detailing the predicted binding energies and key interacting residues.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR101, PHE258, SER150 |

| Hydrogen Bonds | SER150 (with carbonyl oxygen) |

| Hydrophobic Interactions | TYR101, PHE258 (with benzoyl ring) |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties. epstem.netresearchgate.net These methods are used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's reactivity and ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. This information is vital for understanding its reactivity and potential metabolic pathways. The molecular electrostatic potential (MEP) map, another output of these calculations, would highlight the regions most susceptible to electrophilic and nucleophilic attack. Such studies have been performed on related methoxybenzyl and triazole derivatives to elucidate their structural and electronic properties. researchgate.net

Table 2: Representative Quantum Chemical Properties

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is for illustrative purposes and not based on specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Studies

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD simulations can assess the conformational stability of the ligand and the ligand-protein complex. This is particularly important for flexible molecules like this compound, where the seven-membered ring can adopt multiple conformations.

MD simulations can validate the binding poses predicted by docking and provide insights into the stability of the interactions over time. nih.gov Root-mean-square deviation (RMSD) analysis is often used to track the stability of the complex. Research on other 1,4-diazepane-based ligands has utilized MD simulations to confirm strong interactions with the active site of receptors, such as the sigma-1 receptor. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. This approach is invaluable for prioritizing synthetic efforts and designing more potent ligands.

Virtual Screening and De Novo Design Approaches for Novel Diazepane Ligands

Virtual screening is a powerful computational strategy used to search large libraries of compounds to identify those that are most likely to bind to a drug target. acs.org This approach significantly reduces the time and cost associated with high-throughput screening. Both structure-based and ligand-based virtual screening methods can be employed. For 1,4-diazepane research, virtual screening can identify novel derivatives with improved pharmacological profiles. acs.org

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. By using the known binding pocket of a target and the structural features of a lead compound like this compound, new ligands with potentially higher affinity and selectivity can be designed. These advanced computational techniques represent the frontier of drug discovery and hold immense promise for the development of next-generation therapeutics based on the 1,4-diazepane scaffold.

In Vitro Pharmacological Investigations and Identification of Molecular Targets for 1,4 Diazepane Derivatives

Receptor Binding Studies and Affinity Profiling for Central and Peripheral Targets

The interaction of 1,4-diazepane derivatives with various receptors in the central and peripheral nervous systems has been a subject of considerable research. These studies are fundamental in elucidating the mechanism of action and potential therapeutic applications of this class of compounds.

The 1,4-diazepine nucleus is a core component of the well-known benzodiazepine (B76468) drugs, which exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. jocpr.comresearchgate.net These drugs bind to a specific allosteric site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits. nih.govnih.gov The binding of a benzodiazepine agonist to this site potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. wikipedia.orgmdpi.com

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neuropsychiatric disorders and cancer. nih.govsigmaaldrich.com The σ1 receptor, in particular, acts as a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and modulates calcium signaling. nih.govnih.gov

Several studies have explored the affinity of 1,4-diazepane derivatives for sigma receptors. Research has shown that the homologation of a piperazine (B1678402) ring to a 1,4-diazepane ring can lead to a significant improvement in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov For example, the 1,4-dibenzyl derivative of a chiral 1,4-diazepane synthesized from (S)-serine demonstrated a high affinity for the σ1 receptor with a Kᵢ value of 7.4 nM and a 53-fold selectivity over the σ2 receptor. nih.gov

A recent study on novel 1,4-diazepane-based sigma ligands revealed that bulky substituents on the diazepane spacer can retain or even improve affinity for both σ1 and σ2 receptors compared to their piperidine (B6355638) counterparts. nih.gov Bicyclic derivatives, in particular, showed moderate to high affinity. The introduction of a benzofuran (B130515) moiety resulted in a compound with high σ1 receptor affinity, while a 2,4-dimethyl substituted benzyl (B1604629) derivative exhibited high affinity for both sigma receptor subtypes. nih.gov Although specific data for 1-(3-Methoxybenzoyl)-1,4-diazepane is not available, these findings suggest that the 1,4-diazepane scaffold is a viable template for the development of potent and selective sigma receptor ligands.

Table 1: Sigma Receptor (σ1R and σ2R) and GluN2b Affinity of Representative 1,4-Diazepane Derivatives

| Compound | R | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Kᵢ GluN2b (nM) |

| 2a | Phenyl | 570 | >1000 | Not tested |

| 2b | 4-Chlorophenyl | 115 | 88 | 187 |

| 2c | Benzofuran-2-yl | 10 | 50 | 125 |

| 2d | Quinolin-2-yl | 15 | 45 | 110 |

| 3a | 2,4-Dimethylphenyl | 450 | 950 | Not tested |

| 3c | Benzofuran-2-yl | 8 | 28 | 59 |

Data sourced from a study on novel 1,4-diazepane-based sigma ligands. nih.gov The compounds are not this compound but are derivatives of the 1,4-diazepane scaffold.

Enzyme Inhibition Assays and Mechanistic Studies

Beyond receptor binding, 1,4-diazepane derivatives have been investigated for their potential to inhibit various enzymes, highlighting their diverse pharmacological profiles.

Human kallikrein 7 (KLK7) is a chymotryptic serine protease found in the stratum corneum of the skin. It plays a role in skin desquamation, and its dysregulation is associated with certain skin diseases. Consequently, inhibitors of KLK7 are of therapeutic interest.

Research into 1,3,6-trisubstituted 1,4-diazepan-7-ones has identified this scaffold as a source of potent human KLK7 inhibitors. nih.gov Structure-based drug design has led to the development of compounds that can overcome species differences in KLK7 inhibition. nih.gov Although these studies focused on 1,4-diazepan-7-ones, which possess a ketone group on the diazepane ring, and not directly on this compound, they establish the 1,4-diazepane core as a promising starting point for the design of KLK7 inhibitors. The nature and position of substituents on the diazepane and the aromatic ring are critical for inhibitory activity.

Table 2: Inhibitory Activity of Representative 1,3,6-Trisubstituted 1,4-Diazepan-7-ones against Human and Mouse KLK7

| Compound | R¹ | R² | hKLK7 IC₅₀ (μM) | mKLK7 IC₅₀ (μM) |

| 1 | H | 4-Amidinophenyl | 0.032 | >10 |

| 22g | CH₂Ph | 3-Amidinophenyl | 0.045 | 0.13 |

| (-)-22g | CH₂Ph | 3-Amidinophenyl | 0.023 | 0.056 |

Data sourced from a study on structure-based drug design of KLK7 inhibitors. nih.gov The compounds are 1,4-diazepan-7-one derivatives and not this compound.

There is currently no publicly available scientific literature detailing the in vitro evaluation of this compound or closely related 1,4-diazepane derivatives as inhibitors of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). Further screening and enzymatic assays would be required to determine any potential activity against this epigenetic reader protein.

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of the signaling lipid lysophosphatidic acid (LPA). frontiersin.orgnih.gov The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis, making ATX an attractive therapeutic target. nih.govmdpi.com

The development of ATX inhibitors has been an active area of research. While direct inhibitory data for this compound on ATX is not available, the broader class of compounds containing a piperazine moiety, which is structurally similar to the diazepane ring, has been explored. For instance, some potent ATX inhibitors feature a piperazine core that interacts with the enzyme's active site. A patent for condensed nih.govcarta-evidence.orgdiazepine (B8756704) compounds as ATX inhibitors suggests the potential of this scaffold in modulating LPA production. The design of these inhibitors often involves mimicking the substrate LPC or targeting the hydrophobic pocket or tunnel of the enzyme. nih.govchemrxiv.org A non-competitive ATX inhibitor, MEY-003, was shown to bind in the hydrophobic pocket of the enzyme. chemrxiv.org The evaluation of this compound in an in vitro ATX inhibition assay, such as the fluorogenic Amplex-Red assay, would be necessary to ascertain its activity. frontiersin.org

Screening Against Other Relevant Enzyme Systems (e.g., β-lactamase, HCV NTPase/helicase)

A comprehensive search of scientific literature and bioactivity databases did not yield any data on the screening of This compound for inhibitory activity against either β-lactamase or the Hepatitis C Virus (HCV) NTPase/helicase enzyme systems. Research on 1,4-diazepane derivatives has explored their potential as inhibitors for other enzymes, such as factor Xa, but not the specific enzymes of interest for this article.

Table 1: Summary of Available Information on Enzyme Inhibition by 1,4-Diazepane Derivatives

| Derivative Class | Target Enzyme | Findings | Compound of Interest Mentioned |

| General 1,4-Diazepane Derivatives | Factor Xa | Some derivatives show potent inhibitory activity. | No |

| General 1,4-Diazepane Derivatives | β-lactamase | No specific data found for 1,4-diazepane derivatives. | No |

| General 1,4-Diazepane Derivatives | HCV NTPase/helicase | No specific data found for 1,4-diazepane derivatives. | No |

Advanced Research Applications and Future Perspectives of 1 3 Methoxybenzoyl 1,4 Diazepane and Its Scaffold

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for interrogating complex biological systems, identifying protein targets, and validating their functions. The diazepane scaffold is an excellent foundation for the design of such probes due to its synthetic tractability and favorable physicochemical properties. nih.gov

The development of a chemical probe often involves integrating three key components into a single molecule: a recognition element that binds to the target, a reactive group for covalent labeling, and a bioorthogonal handle for detection and enrichment. sigmaaldrich.com

Recognition Element: A derivative of the diazepane scaffold can be optimized to bind a specific target with high affinity.

Reactive Group: Photo-reactive groups, such as diazirines or benzophenones, can be incorporated. Upon UV irradiation, these groups form a covalent bond with the target protein, enabling stable capture even of weak binding interactions. sigmaaldrich.com

Bioorthogonal Handle: An alkyne or azide (B81097) group can be appended, allowing for "click chemistry" conjugation to reporter tags like biotin (B1667282) (for streptavidin-based enrichment) or fluorescent dyes (for imaging). sigmaaldrich.com

A prominent example lies in the field of epigenetics, where diazepine-based compounds have been developed as potent inhibitors of bromodomains, proteins that recognize acetylated lysine (B10760008) residues on histones and act as "readers" of the epigenetic code. nih.gov These inhibitors can be modified to function as chemical probes, helping researchers to elucidate the specific roles of different bromodomain-containing proteins in gene transcription and disease. nih.gov By using such probes, scientists can address how tandem bromodomains within a single protein may function differently in controlling chromatin. nih.gov

Integration of High-Throughput Synthesis and Computational Methodologies in Drug Discovery

The synergy between advanced synthesis and computational modeling has dramatically accelerated the drug discovery process for scaffolds like diazepane.

High-Throughput Synthesis and Screening: The creation of focused libraries of diazepine-based compounds is a key strategy for discovering new bioactive molecules. nih.gov High-throughput screening (HTS) campaigns have successfully identified potent and selective agents from such libraries, for instance, 1,4-diazepane compounds that act as cannabinoid receptor 2 (CB2) agonists. nih.gov Modern synthetic methods, including continuous flow synthesis and scaffold remodeling, enable the rapid generation of diverse diazepane derivatives for screening. frontiersin.orgresearchgate.net Flow chemistry, in particular, offers advantages in terms of efficiency, purity, and scalability for compounds like diazepam, which shares a related benzodiazepine (B76468) core. frontiersin.org

Computational Methodologies: In silico techniques are indispensable for rationally designing and prioritizing compounds for synthesis and testing. nih.gov These methods can be broadly categorized as structure-based or ligand-based.

| Computational Method | Description | Application in Diazepane Research |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a molecular target when the 3D structure of the target is known. openmedicinalchemistryjournal.com | Used to predict how diazepine (B8756704) derivatives bind to the active site of targets like PPARα, guiding the design of more potent agonists. nih.gov |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a target to identify potential hits. openmedicinalchemistryjournal.com | Employed to search databases for new diazepine-based scaffolds that fit a pharmacophore model derived from a known active site. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity, based on a set of known active molecules. bohrium.com | A pharmacophore model can be built from a known diazepine inhibitor to find structurally novel compounds with similar features but different core structures (scaffold hopping). bohrium.com |

| Molecular Dynamics (MD) Simulations | Simulates the motions of atoms and molecules over time to understand the stability and dynamics of a ligand-protein complex. nih.gov | Used to confirm the stability of the binding mode of a diazepine derivative within its target protein, as demonstrated in studies of PPARα agonists. nih.gov |

A recent study successfully identified novel 3H-benzo[b] nih.govresearchgate.netdiazepine derivatives as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists using a combination of pharmacophore modeling, molecular docking, and derivative searching, showcasing the power of these integrated approaches. nih.gov

Exploration of New Pharmacological Avenues and Epigenetic Target Modulation

The "privileged" nature of the diazepine scaffold means it is not restricted to a single target class but can be adapted to modulate a wide array of biological pathways, opening up new therapeutic possibilities.

Epigenetic Target Modulation: One of the most exciting recent applications for the diazepine scaffold is in epigenetics. Chemical compounds built on a diazepine framework have emerged as potent inhibitors of bromodomain-containing proteins, which are critical for activating gene transcription in diseases like cancer and inflammation. nih.gov The discovery of these inhibitors has validated bromodomains as attractive drug targets and highlighted the versatility of the diazepine structure for creating agents that can modulate the epigenome. nih.gov

Diverse Pharmacological Targets: Beyond epigenetics, the diazepane scaffold has been successfully utilized to develop ligands for a multitude of other important drug targets. This versatility underscores its value in medicinal chemistry for addressing a wide range of human diseases.

| Target Class | Specific Target Example | Potential Therapeutic Application | Reference(s) |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 2 (CB2) | Inflammatory and Neuropathic Pain | nih.gov |

| Receptor Tyrosine Kinases | KDR, Flt3, c-Kit | Cancer (Anti-angiogenesis) | researchgate.net |

| Nuclear Receptors | PPARα | Non-alcoholic fatty liver disease (NAFLD) | nih.gov |

| Enzymes | β-lactamase (e.g., Avibactam) | Bacterial Infections | nih.gov |

| GABA-A Receptors | Benzodiazepine Site | Anxiety, Seizures | nih.govnih.gov |

Challenges and Opportunities in the Continued Academic Research of the Diazepane Scaffold

Despite its successes, research on the diazepane scaffold is not without its difficulties and offers significant room for future innovation.

Challenges:

Selectivity: A primary challenge with privileged scaffolds is achieving high selectivity for the desired target. Because the scaffold can interact with multiple protein families, lead compounds may have off-target effects that need to be engineered out. For example, diazepine-based bromodomain inhibitors must be optimized to minimize activity at the structurally related benzodiazepine binding site on GABA-A receptors. nih.gov

Synthetic Complexity: While many synthetic routes exist, the construction of complex, multi-substituted, or polycyclic diazepine systems can be challenging, sometimes resulting in low yields or requiring multi-step, inefficient syntheses. acs.org

Opportunities:

Enhanced Selectivity: A major opportunity lies in the development of highly selective inhibitors. For instance, designing diazepine derivatives that can distinguish between the two individual bromodomains of a BET family protein would provide invaluable tools to dissect their distinct biological functions. nih.gov

Exploring New Target Space: The potential of diazepine-based compounds to inhibit under-explored targets, such as non-BET family bromodomains, remains a significant area for future research. nih.gov

Novel Synthetic Methodologies: Continued innovation in synthetic chemistry, such as the development of new catalytic C-H activation or annulation strategies, will open pathways to previously inaccessible diazepine derivatives, expanding the chemical space for drug discovery. acs.orgmdpi.com

Library Development: The systematic creation of large, diverse, and sp3-rich diazepine libraries using modern techniques like DNA-encoded library technology or scaffold remodeling will be crucial for screening against new and challenging disease targets. nih.govresearchgate.net

The continued exploration of the 1,4-diazepane scaffold, powered by advances in synthesis and computational science, promises to deliver novel chemical probes and therapeutic agents for a wide range of human diseases.

Q & A

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental results?

- Answer:

- Force field refinement : Adjust parameters in molecular dynamics simulations to better match experimental binding data .

- Crystallographic studies (X-ray/NMR) to resolve conformational mismatches between predicted and actual structures .

- Sensitivity analysis to identify which computational assumptions (e.g., solvation models) most impact predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.